4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate
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Overview
Description
4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate is an organic compound characterized by its complex structure, which includes acetyl, bromophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate typically involves multiple steps:
Acetylation: The initial step involves the acetylation of 4-aminophenyl acetate using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Bromination: The acetylated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Sulfonylation: The final step involves the sulfonylation of the brominated compound using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl and sulfonyl groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to sulfonic acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of phenols, carboxylic acids, and amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl group is particularly interesting for designing drugs with anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetanilide: Similar in structure but lacks the sulfonyl group.
4-Acetylaminophenyl acetate: Lacks the bromine and sulfonyl groups.
4-Sulfonylaminophenyl acetate: Lacks the bromine and acetyl groups.
Uniqueness
4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate is unique due to the combination of acetyl, bromophenyl, and sulfonyl groups in a single molecule. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H14BrNO5S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
[4-[acetyl-(4-bromophenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C16H14BrNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3 |
InChI Key |
PLOQUGMHQQPYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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